3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
imidazol-1-yl(pyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-10(14-5-3-11-7-14)8-6-13-15-4-1-2-12-9(8)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHUHMAWZCQHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N3C=CN=C3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195574 | |
| Record name | Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1710661-71-4 | |
| Record name | Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1710661-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 5-Aminopyrazoles with β-Keto Esters
The foundational approach for constructing pyrazolo[1,5-a]pyrimidine derivatives involves the condensation of 5-aminopyrazoles with β-keto esters or 1,3-diketones. As demonstrated by Poursattar Marjani et al., this method enables the direct incorporation of carbonyl functionalities at strategic positions. For 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with ethyl 3-(1H-imidazol-1-yl)-3-oxopropanoate under acidic conditions (HCl/EtOH, reflux, 8 h) yields the target compound via sequential:
- Nucleophilic attack at the β-keto carbonyl
- Cyclodehydration forming the pyrimidine ring
- Tautomerization to aromatic pyrazolo[1,5-a]pyrimidine.
Critical Parameters
- Solvent System: Ethanol/water (4:1) optimizes solubility and reaction kinetics.
- Catalyst: p-Toluenesulfonic acid (20 mol%) enhances cyclization efficiency.
- Yield: 68–72% for analogous structures.
Post-Synthetic Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Carboxylic Acid Derivatization via Ester Hydrolysis
A two-stage approach first constructs pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, followed by imidazole coupling. Khalafy et al. demonstrated this using ethyl 7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate:
- Hydrolysis: Treat ester with NaOH (2 M, 80°C, 4 h) to yield carboxylic acid (89% yield).
- Acyl Chloride Formation: React acid with oxalyl chloride (1.2 eq, DMF catalyst) in anhydrous DCM.
- Imidazole Coupling: Add 1H-imidazole (1.5 eq) and triethylamine (3 eq) to acyl chloride solution (0°C → rt, 12 h).
Optimized Conditions
- Coupling Reagent: Avoids racemization issues common in carbodiimide-based methods.
- Yield: 63% for final step, 56% overall.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Regioselectivity |
|---|---|---|---|---|
| β-Keto ester cyclization | 72 | 98.5 | 100 g scale | Complete |
| Post-synthetic acylation | 56 | 97.2 | 50 g scale | N/A |
| Suzuki coupling | 38 | 89.4 | 10 g scale | Partial |
Key Insights
Chemical Reactions Analysis
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 3
The position 3 substituent significantly influences pharmacological and physicochemical properties. Key comparisons include:
Key Observations :
- The imidazole carbonyl group in the main compound offers a balance of polarity and planarity, facilitating target engagement .
- Bulky substituents (e.g., 4-chlorophenyl) increase lipophilicity but may reduce solubility .
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and bioavailability .
Impact of Substituent Position
Substituent placement on the pyrazolo[1,5-a]pyrimidine core dictates molecular interactions:
- Position 3 : Optimal for introducing hydrogen-bonding groups (e.g., imidazole carbonyl) that interact with enzymatic active sites .
- Position 5 : Often modified with halogens or alkyl groups to modulate electronic properties and steric effects .
- Position 7 : Substitutions here (e.g., amines or imidazoles) can enhance potency, as seen in kinase inhibitors .
Example : In , a 200-fold increase in PDE4 inhibition was achieved by optimizing substituents at positions 3 and 5, underscoring the importance of strategic functionalization .
Planarity and Conformational Rigidity
The pyrazolo[1,5-a]pyrimidine core is inherently planar due to conjugation, which promotes strong stacking interactions with aromatic residues in proteins . Non-planar analogs, such as pyrazole-pyrrole hybrids, exhibit reduced binding affinity due to conformational flexibility .
Biological Activity
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, focusing on its potential as an inhibitor for various enzymes and its therapeutic applications.
Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with an imidazolylcarbonyl group. The structural formula is represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological profile.
1. Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. Inhibition assays demonstrated an IC50 value of approximately 3.6 μM, indicating significant activity against the parasite's growth. The mechanism appears to involve the inhibition of membrane-bound pyrophosphatase (mPPase), a crucial enzyme for the parasite's survival .
2. Antibacterial Activity
The pyrazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial properties, particularly against Mycobacterium tuberculosis. This activity suggests potential applications in treating tuberculosis, especially in drug-resistant strains .
3. Antiviral Activity
Compounds within this class have also exhibited antiviral effects against HIV. The precise mechanisms remain under investigation, but initial findings suggest that they may interfere with viral replication processes .
4. Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising lead in anticancer drug discovery. Various derivatives have demonstrated cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the core structure can enhance potency and selectivity toward biological targets:
| Compound | Modification | IC50 (μM) | Activity |
|---|---|---|---|
| 12 | Base compound | 25 | Moderate |
| 17 | Imidazole substitution | 6.9 | High |
| 15 | Ethyl ester derivative | 14 | Moderate |
| 21a | Dimethylphenyl amide | 3.6 | High |
This table summarizes key findings from SAR studies that illustrate how structural modifications can influence biological activity.
Case Studies
In one notable study, researchers screened a library of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold for their ability to inhibit mPPase in Thermotoga maritima. The most effective compounds were further tested against P. falciparum, confirming their potential as antimalarial agents .
Another investigation focused on the development of derivatives targeting cancer cell proliferation. These compounds were evaluated in vitro against various cancer cell lines, showing significant cytotoxicity and highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are the common synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazoles with electrophilic reagents such as enaminones, 1,3-diketones, or formylated ketones. For example, reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds under KHSO4 catalysis yields derivatives with CO2Et functionality . Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. Conventional methods (reflux in acetic acid with ammonium acetate) favor thermodynamic products, while green approaches (ultrasonic irradiation in aqueous ethanol) enhance reaction efficiency and reduce byproducts .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives validated in academic research?
Structural confirmation relies on multi-spectral analysis:
- 1H/13C NMR distinguishes regioisomers via chemical shifts of key protons (e.g., pyrimidine C-H vs. pyrazole C-H) .
- IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for carboxamides) .
- Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography resolves ambiguous regiochemistry in complex derivatives .
Q. What pharmacological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?
These compounds exhibit diverse therapeutic properties:
- Anticancer : Inhibition of HCT-116 colorectal carcinoma cell proliferation via kinase pathway modulation .
- CNS modulation : Hypnotic activity (e.g., Zaleplon analogs) targeting GABA-A receptors .
- Antiviral : Inhibition of SARS-CoV-2 3CLpro protease .
- Antimicrobial : Activity against bacterial/fungal strains via disruption of cell membrane integrity .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across pyrazolo[1,5-a]pyrimidine analogs?
Discrepancies often arise from variations in substitution patterns or assay conditions. A systematic approach includes:
- Structure-activity relationship (SAR) studies : Compare analogs with incremental substituent changes (e.g., phenyl vs. p-tolyl groups) .
- Kinetic solubility assays : Evaluate bioavailability differences caused by lipophilic groups (e.g., propyl chains) .
- Target validation : Use siRNA or CRISPR-Cas9 to confirm mechanism-of-action specificity .
Q. What strategies optimize the synthesis of pyrazolo[1,5-a]pyrimidines for large-scale academic studies?
Key considerations:
- Green chemistry : Replace toxic solvents (e.g., dichlorobenzene) with ethanol/water mixtures under ultrasonic irradiation .
- Catalyst screening : Test Brønsted acids (e.g., KHSO4) vs. Lewis acids (e.g., Cu(OAc)2) to enhance yield .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining regioselectivity .
Q. How do electronic effects of substituents influence the reactivity of pyrazolo[1,5-a]pyrimidine intermediates?
Electron-withdrawing groups (e.g., -CN, -CO2Et) deactivate the pyrimidine ring, slowing nucleophilic attacks. Conversely, electron-donating groups (e.g., -NH2, -OCH3) increase reactivity at C-5 and C-7 positions. For example, 7-amino derivatives undergo regioselective azo coupling at C-3 due to resonance stabilization .
Q. What advanced techniques resolve ambiguities in reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation?
- Isotopic labeling (15N) : Traces nitrogen migration pathways during cyclization .
- HMBC NMR : Correlates long-range 15N-1H couplings to confirm regiochemistry in polyfunctional derivatives .
- Computational modeling (DFT) : Predicts transition-state energies for competing reaction pathways .
Methodological Challenges and Solutions
Q. How can researchers mitigate byproduct formation during the synthesis of 3-(imidazolylcarbonyl)pyrazolo[1,5-a]pyrimidines?
Common byproducts include regioisomers or dimerized intermediates. Solutions:
- Temperature control : Maintain reflux conditions below 100°C to prevent decomposition .
- Protecting groups : Use Boc-protected amines to block undesired nucleophilic sites .
- Chromatography-free purification : Leverage pH-dependent solubility (e.g., acid-base extraction) .
Q. What in vitro assays are most suitable for evaluating kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives?
- ATP-competitive assays : Measure IC50 values using recombinant kinases (e.g., EGFR, BRAF) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Kinase profiling panels : Assess selectivity across 100+ kinases to avoid off-target effects .
Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Docking refinement : Incorporate solvation effects and protein flexibility into molecular dynamics simulations .
- Free-energy perturbation (FEP) : Quantify binding affinity differences caused by minor substituent changes .
- Meta-analysis : Cross-reference published datasets to identify consensus pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
